Home > Products > Screening Compounds P72829 > 4-methyl-N-quinolin-2-ylbenzenesulfonamide
4-methyl-N-quinolin-2-ylbenzenesulfonamide - 25770-52-9

4-methyl-N-quinolin-2-ylbenzenesulfonamide

Catalog Number: EVT-2933380
CAS Number: 25770-52-9
Molecular Formula: C16H14N2O2S
Molecular Weight: 298.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-methyl-N-quinolin-2-ylbenzenesulfonamide is a sulfonamide compound characterized by the presence of a quinoline moiety and a benzenesulfonamide group. This compound is significant in medicinal chemistry due to its potential biological activities, including antimicrobial properties. The structure consists of a methyl group attached to the nitrogen of the quinoline ring, enhancing its pharmacological profile.

Source

The compound can be synthesized through various methods that typically involve the reaction of quinoline derivatives with benzenesulfonamide. Research articles and chemical databases provide insights into its synthesis, properties, and applications in scientific research.

Classification

4-methyl-N-quinolin-2-ylbenzenesulfonamide falls under the category of sulfonamides, which are known for their antibacterial properties. It also belongs to the class of heterocyclic compounds due to the presence of the quinoline ring.

Synthesis Analysis

Methods

The synthesis of 4-methyl-N-quinolin-2-ylbenzenesulfonamide can be achieved through several methods:

  1. Condensation Reaction: This involves the reaction between 4-methylquinoline and benzenesulfonyl chloride in a suitable solvent such as dimethylformamide or acetonitrile.
  2. Ultrasound-Assisted Synthesis: Recent studies suggest that ultrasound can enhance the reaction efficiency and yield when synthesizing similar compounds, providing a greener approach to synthesis .

Technical Details

The typical procedure involves:

  • Dissolving the starting materials in an appropriate solvent.
  • Heating under reflux or applying ultrasonic irradiation to facilitate the reaction.
  • Isolating the product through crystallization or precipitation techniques.

Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular formula of 4-methyl-N-quinolin-2-ylbenzenesulfonamide is C16H14N2O2S. The structure features:

  • A quinoline ring (a bicyclic structure containing nitrogen).
  • A benzenesulfonamide group, which includes a sulfonyl functional group (-SO2-) attached to an amine.

Data

Key structural data includes:

  • Molecular weight: 302.36 g/mol.
  • Melting point: Typically ranges from 175 °C to 180 °C depending on purity and synthesis method .

Spectroscopic data from NMR and IR confirm functional groups and molecular connectivity, showcasing characteristic peaks that correspond to NH bonds and aromatic protons.

Chemical Reactions Analysis

Reactions

4-methyl-N-quinolin-2-ylbenzenesulfonamide can participate in various chemical reactions, including:

  1. Acid-Base Reactions: The sulfonamide group can act as a weak acid, participating in proton transfer reactions.
  2. Nucleophilic Substitution: The nitrogen atom in the sulfonamide can undergo nucleophilic attack, allowing for further derivatization.

Technical Details

Reactions are often monitored using chromatographic techniques, and products are analyzed using spectroscopic methods to confirm their identities. For example, NMR shifts can indicate changes in electronic environments upon reaction .

Mechanism of Action

The mechanism of action for compounds like 4-methyl-N-quinolin-2-ylbenzenesulfonamide typically involves:

  1. Inhibition of Bacterial Enzymes: Sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis.
  2. Interference with Nucleic Acid Synthesis: By disrupting folate metabolism, these compounds hinder nucleic acid synthesis, leading to bacterial cell death.

Data from biological assays often demonstrate efficacy against various bacterial strains, confirming this mechanism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide but less soluble in non-polar solvents.

Chemical Properties

Key chemical properties include:

  • Stability under normal conditions but may decompose under extreme pH or temperature.
  • Reactivity with electrophiles due to the presence of nitrogen atoms in both the sulfonamide and quinoline groups .
Applications

4-methyl-N-quinolin-2-ylbenzenesulfonamide has several scientific uses:

  1. Antimicrobial Research: Its potential as an antibacterial agent makes it valuable in developing new antibiotics.
  2. Pharmaceutical Development: The compound serves as a lead structure for synthesizing derivatives with enhanced biological activity.
  3. Biochemical Studies: Used in studies investigating enzyme inhibition related to folate metabolism .
Introduction to 4-Methyl-N-quinolin-2-ylbenzenesulfonamide in Modern Drug Discovery

Historical Evolution of Sulfonamide-Based Therapeutics in Medicinal Chemistry

The development of sulfonamide-based therapeutics represents a cornerstone of modern medicinal chemistry, originating with Gerhard Domagk's 1935 discovery of the antibacterial prontosil [7]. This breakthrough validated the sulfonamide moiety (–SO₂NH₂) as a privileged pharmacophore capable of mimicking biological carboxylic acid groups through bioisosteric replacement, thereby circumventing metabolic instability and toxicity issues associated with carboxyl groups [1]. The structural versatility of sulfonamides enabled their expansion beyond antibacterial applications into diverse therapeutic areas, including carbonic anhydrase inhibition (acetazolamide for glaucoma), antithyroid (methimazole), diuretic (furosemide), and hypoglycemic (glyburide) agents [7].

A significant evolutionary leap occurred with the integration of sulfonamides into targeted cancer therapies. FDA-approved agents such as belinostat (histone deacetylase inhibitor for T-cell lymphoma) and ABT-199 (Bcl-2 inhibitor for chronic lymphocytic leukemia) demonstrated enhanced target specificity and reduced off-target effects compared to early sulfonamide drugs [1]. This progression established the sulfonamide group as a multifunctional scaffold capable of participating in critical hydrogen-bonding networks within enzyme active sites, thereby enabling rational drug design approaches. The synthesis of 4-methyl-N-quinolin-2-ylbenzenesulfonamide derivatives builds upon this historical foundation by incorporating structural features optimized through decades of sulfonamide medicinal chemistry.

Table 1: Milestones in Sulfonamide-Based Drug Development

YearTherapeutic AgentClinical ApplicationMechanistic Innovation
1935ProntosilAntibacterialIn vivo metabolic activation to sulfanilamide
1941SulfathiazoleAntibacterialImproved pharmacokinetics
1953AcetazolamideAntiglaucomaCarbonic anhydrase inhibition
1982FurosemideDiureticNa⁺-K⁺-2Cl⁻ cotransport inhibition
2014BelinostatAnticancer (T-cell lymphoma)Histone deacetylase inhibition
2016ABT-199 (Venetoclax)Anticancer (CLL)Bcl-2 inhibition

Role of Quinoline Hybridization in Enhancing Bioactivity Profiles

Quinoline, as a benzo-fused pyridine heterocycle, provides an electron-deficient scaffold that supports diverse pharmacological mechanisms relevant to anticancer, antimicrobial, and antiviral therapies [5] [10]. Its chemical architecture permits both electrophilic and nucleophilic substitutions, facilitating strategic functionalization at C-2, C-4, C-6, and C-7 positions to optimize target engagement [2]. Clinically validated quinoline-based drugs include bosutinib (Abl kinase inhibitor for leukemia), lenvatinib (VEGFR/RET inhibitor for thyroid cancer), and cabozantinib (c-Met/VEGFR2 inhibitor), demonstrating the scaffold's capacity for high-affinity kinase inhibition [2] [5].

The anticancer activity of quinoline derivatives stems from multiple mechanisms:

  • DNA intercalation: Planar quinoline systems disrupt DNA replication through intercalative binding [5]
  • Kinase inhibition: 4-Phenoxyquinolines target ATP-binding pockets in tyrosine kinases (e.g., c-Met) via "five-atom regulation" pharmacophore models [2]
  • Oxidative stress induction: Redox-active quinolines generate cytotoxic reactive oxygen species in cancer cells [5]
  • Tubulin polymerization inhibition: Modulating mitotic spindle formation [1]

Hybridization of quinoline with sulfonamide enhances these mechanisms by introducing additional hydrogen-bonding capabilities and modulating electronic properties. For example, molecular hybrids incorporating quinoline and sulfonamide demonstrated IC₅₀ values of 2.76±0.79 μM against BTK-high RAMOS cancer cells while maintaining >50 μM IC₅₀ in non-cancerous MRC-5 and BJ cell lines, indicating cancer-selective cytotoxicity [1].

Table 2: Clinically Approved Quinoline-Based Drugs and Their Targets

Drug NameTherapeutic ApplicationPrimary TargetStructural Features
CabozantinibMedullary thyroid cancerc-Met/VEGFR24-Phenoxyquinoline with cyclopropane-1,1-dicarboxamide linker
BosutinibChronic myelogenous leukemiaAbl kinase3-Quinolinecarbonitrile core
LenvatinibDifferentiated thyroid cancerVEGFR/RET4-Oxyquinoline scaffold
NeratinibHER2-positive breast cancerEGFR/HER24-Anilinoquinoline derivative

Rationale for Hybrid Architectures: Synergistic Effects of Sulfonamide and Quinoline Moieties

The molecular hybridization of sulfonamide and quinoline scaffolds creates synergistic pharmacological profiles unattainable by either moiety alone. This approach exploits three key advantages:

  • Dual-Targeting Capability: Hybrids can simultaneously engage complementary disease pathways. For example, quinoline-sulfonamide conjugates inhibit both tyrosine kinase signaling (via quinoline domain) and carbonic anhydrase activity (via sulfonamide domain), disrupting multiple oncogenic pathways [1] [10]. The molecular hybrid 9e exhibited potent activity against ITK-high Jurkat cells (IC₅₀ = 7.43±7.40 μM) while compound 9n showed exceptional potency against BTK-high RAMOS cells (IC₅₀ = 2.76±0.79 μM), outperforming single-scaffold agents [1].

  • Enhanced Physicochemical Properties: The sulfonamide moiety serves as a carboxylic acid bioisostere, improving membrane permeability while retaining hydrogen-bonding capacity. Computational analyses of quinoline-sulfonamide hybrids reveal optimal drug-like properties:

  • Molecular weight: 352.45–437.34 g/mol
  • iLogP: 2.6–3.42
  • Hydrogen bond donors: 0–1
  • Hydrogen bond acceptors: 4–8
  • Topological polar surface area (TPSA): 58.65–88.11 Ų [1]These parameters align with Lipinski's, Veber's, and Leeson's rules for drug-likeness, predicting high gastrointestinal absorption and blood-brain barrier penetration potential [1].
  • Reduced Toxicity Profile: Hybrid architectures can mitigate off-target effects through selective cytotoxicity. Quinoline-sulfonamide hybrids consistently demonstrate >50 μM IC₅₀ against non-cancerous MRC-5 and BJ cell lines, indicating preferential activity toward malignant cells [1]. This selectivity arises from cancer cell-specific uptake and activation mechanisms, including overexpression of sulfonamide-targeted enzymes and quinoline-activated oxidative stress pathways.

Properties

CAS Number

25770-52-9

Product Name

4-methyl-N-quinolin-2-ylbenzenesulfonamide

IUPAC Name

4-methyl-N-quinolin-2-ylbenzenesulfonamide

Molecular Formula

C16H14N2O2S

Molecular Weight

298.36

InChI

InChI=1S/C16H14N2O2S/c1-12-6-9-14(10-7-12)21(19,20)18-16-11-8-13-4-2-3-5-15(13)17-16/h2-11H,1H3,(H,17,18)

InChI Key

XFJJGEIKODBFGJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.